2-Methoxyethyl benzylphosphonate

Prodrug design Lipophilicity optimization Phosphonate ester

2-Methoxyethyl benzylphosphonate (CAS 820260-95-5) is a phosphonic acid monoester with the molecular formula C10H14O4P and a molecular weight of 229.19 g/mol. It is alternatively named benzyl(2-methoxyethoxy)phosphinate or phosphonic acid, (phenylmethyl)-, mono(2-methoxyethyl) ester.

Molecular Formula C10H14O4P-
Molecular Weight 229.19 g/mol
CAS No. 820260-95-5
Cat. No. B15410927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl benzylphosphonate
CAS820260-95-5
Molecular FormulaC10H14O4P-
Molecular Weight229.19 g/mol
Structural Identifiers
SMILESCOCCOP(=O)(CC1=CC=CC=C1)[O-]
InChIInChI=1S/C10H15O4P/c1-13-7-8-14-15(11,12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,11,12)/p-1
InChIKeyPZXBYKQZOPREBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyethyl Benzylphosphonate (CAS 820260-95-5): Physicochemical Baseline for Scientific Procurement


2-Methoxyethyl benzylphosphonate (CAS 820260-95-5) is a phosphonic acid monoester with the molecular formula C10H14O4P and a molecular weight of 229.19 g/mol [1]. It is alternatively named benzyl(2-methoxyethoxy)phosphinate or phosphonic acid, (phenylmethyl)-, mono(2-methoxyethyl) ester [1]. Key computed physicochemical properties include a polar surface area (PSA) of 68.40 Ų and a calculated LogP of 2.47 [1]. This compound belongs to a broader class of organophosphorus monoesters that have been investigated as synthetic intermediates for prodrug design and as reference markers in analytical chemistry [2].

Building Block Monoester phosphonate for selective prodrug design and synthesis
Profile Balanced lipophilicity and one ionizable P–OH for membrane and bioisosteric studies
Route Direct monoesterification without protecting-group strategies

Why Generic Substitution of 2-Methoxyethyl Benzylphosphonate Compromises Physicochemical Tuning


In-class phosphonate esters cannot be simply interchanged because small variations in the ester alkyl chain produce quantifiably different lipophilicity, polar surface area, and hydrolytic stability profiles that dictate their suitability as prodrug moieties, synthetic intermediates, or analytical reference standards [1][2]. For example, replacing the 2-methoxyethyl ester with a diethyl ester pair increases LogP from approximately 2.47 to 3.45 while reducing PSA from 68.40 to 45.34 Ų, fundamentally altering membrane permeability and metabolic handling [1][3]. Similarly, the monoester hydrolysis pathway differs kinetically from that of diesters, making generic substitution an unreliable strategy when reaction selectivity or controlled release is required [2]. The quantitative evidence below demonstrates precisely where 2-methoxyethyl benzylphosphonate occupies a distinct property space relative to its closest analogs.

Diesters Diethyl or dimethyl benzylphosphonate requires harsh multistep deprotection, which may shift synthetic outcome and purity.
Free acid Benzylphosphonic acid is dianionic at physiological pH, limiting membrane permeability and prodrug masking options.
Isomers Regioisomeric benzyloxyethyl phosphonic acid differs in connectivity and metabolic stability; may not transfer SAR.

Quantitative Differentiation of 2-Methoxyethyl Benzylphosphonate from Structural Analogs


Lipophilicity Comparison: 2-Methoxyethyl Benzylphosphonate vs. Diethyl Benzylphosphonate

The 2-methoxyethyl ester modification substantially reduces lipophilicity compared to the widely used diethyl benzylphosphonate. The target compound has a computed LogP of 2.47 [1], whereas diethyl benzylphosphonate (CAS 1080-32-6) has a reported LogP of 3.45 [2]. This ΔLogP of –0.98 indicates approximately one order of magnitude lower octanol–water partition coefficient, which is meaningful for reducing non-specific protein binding while retaining sufficient membrane permeability for intracellular prodrug delivery.

Lipophilicity
Cross-study comparable
LogP 2.47 vs 1.92 (diethyl analog), ΔLogP ≈ +0.55
Higher lipophilicity may support passive membrane permeability screening in prodrug research.
Calculated values; octanol-water partition models
Prodrug design Lipophilicity optimization Phosphonate ester

Lipophilicity Comparison: 2-Methoxyethyl Benzylphosphonate vs. Benzylphosphonic Acid

Relative to the fully deprotected parent acid, the 2-methoxyethyl ester provides a dramatic increase in lipophilicity. Benzylphosphonic acid (CAS 6881-57-8) has reported LogP values ranging from –0.24 to 0.55 depending on the computational method [1]. Using the Chemsrc value of –0.24 for benzylphosphonic acid and 2.47 for the target compound [2], the ΔLogP exceeds +2.7, representing over a 500-fold increase in octanol partitioning. This magnitude of lipophilicity enhancement is foundational for converting a membrane-impermeable phosphonic acid into a cell-permeable ester prodrug form.

Synthetic route
Class-level inference
Selective monoesterification at 30 °C (78% yield reported for ethyl analog)
Supports direct monoester workflow; avoids protection/deprotection sequences.
Class-level evidence from MDPI 2021; analogous selectivity expected
Drug delivery Phosphonate prodrug Partition coefficient

Polar Surface Area Differentiation from Diethyl Benzylphosphonate

The 2-methoxyethyl monoester carries a substantially higher polar surface area (PSA) than the diethyl diester analog. The target compound has a computed PSA of 68.40 Ų [1], whereas diethyl benzylphosphonate has a PSA of 45.34 Ų [2]. This ~23 Ų difference is significant in the context of oral bioavailability prediction, where PSA values below 60–70 Ų are generally associated with favorable intestinal absorption, while values above 120–140 Ų correlate with poor permeability. The target compound sits near the transitional threshold, offering a distinct ADME profile compared to the more hydrophobic diethyl analog.

Structural identity
Source review
CAS 820260-95-5; benzyl group directly on phosphorus (P–CH₂Ph connectivity)
Ensures procurement of correct regioisomer for SAR studies.
Distinct from [2-(benzyloxy)ethyl]phosphonic acid (CAS 62868-08-0)
ADME prediction Membrane permeability Phosphonate physicochemical properties

Synthetic Accessibility via Direct Esterification Method

2-Methoxyethyl benzylphosphonate can be prepared via direct esterification of benzylphosphonic acid with 2-methoxyethanol using phenylarsonic acid as a catalyst, a method reported by Crenshaw (2004) that specifically lists 2-methoxyethyl hydrogen benzylphosphonate among its successful products [1]. This direct esterification route avoids the multi-step sequences (partial hydrolysis of diesters, hydrolysis of monochloro monoesters, or alcoholysis of anhydrides) typically required for phosphonic acid monoester synthesis [1]. While this advantage is shared with other monoesters prepared via the same catalytic method, it represents a class-level benefit over traditional synthetic approaches that require additional protection/deprotection steps or generate mixed diester byproducts.

Hydrolysis rate
Class-level inference
Monoester hydrolyzes faster than diester; single-step activation expected
Supports intracellular prodrug activation studies; avoids sequential deprotection bottleneck.
Qualitative class comparison; phosphonate reactivity gap is smaller than phosphate
Phosphonate ester synthesis Monoester preparation Process chemistry

Hydrolytic Stability: Phosphonate Monoester vs. Diester Class Behavior

Phosphonate monoesters exhibit distinct hydrolytic behavior compared to diesters. In the acidic hydrolysis of related α-hydroxybenzylphosphonates, the two-step process is characterized by pseudo-first-order rate constants, with the fission of the second P–O–C bond being rate-determining [1]. Electron-withdrawing substituents on the aromatic ring accelerate hydrolysis, while electron-releasing groups slow it down [1]. As a monoester, 2-methoxyethyl benzylphosphonate undergoes only a single hydrolysis step to release benzylphosphonic acid, unlike diesters that require two successive hydrolytic cleavages. This single-step deprotection profile is relevant for prodrug strategies where predictable, mono-exponential release kinetics are desirable. Direct comparative rate data for 2-methoxyethyl benzylphosphonate versus specific diesters are not available from the current dataset, so this inference is drawn from the broader class behavior.

Antiviral SAR
Class-level inference
Methoxyethyl phosphonate substructure linked to anti-TMV activity at 500 μg/mL
Provides class-level rationale for antiviral screening studies; may support target binding.
α-Aminophosphonate series data; compound not directly tested
Hydrolysis kinetics Phosphonate ester stability Prodrug activation

Recommended Application Scenarios for 2-Methoxyethyl Benzylphosphonate Based on Quantitative Evidence


Lipophilicity-Tuned Prodrug Moiety for Phosphonic Acid-Containing Antiviral Agents

When a phosphonic acid drug (e.g., a nucleoside phosphonate antiviral) requires ester prodrug masking to achieve oral bioavailability, 2-methoxyethyl benzylphosphonate offers an intermediate LogP of 2.47 that bridges the gap between excessively hydrophilic free phosphonic acids (LogP ~ –0.24) and overly lipophilic diethyl esters (LogP = 3.45) [1][2][3]. Its PSA of 68.40 Ų sits at the recognized threshold for favorable intestinal permeability, making it a compelling candidate for oral prodrug design where both solubility and membrane flux must be balanced [1][4]. This property profile is supported by the broader class precedent of phosphonomethoxyethyl prodrugs in antiviral therapy [5].

Reference Standard for Phosphonate Nerve Agent Marker Analysis

Compounds containing the 2-methoxyethyl phosphonate substructure are directly relevant to the detection and identification of nerve agent degradation products. The surface-mediated synthesis of O-alkyl 2-methoxyethyl alkylphosphonates has been specifically developed because these compounds serve as markers for nerve agents in environmental and forensic samples [1]. The benzyl ester variant (the target compound) may serve as a characterized reference standard in GC–MS analytical workflows for verifying benzylation-based derivatization efficiency of phosphonic acid nerve agent markers, where consistent LogP and retention time benchmarking is essential [2].

Synthetic Intermediate for Diversified Phosphonate Ester Libraries

In medicinal chemistry campaigns exploring structure–activity relationships around the phosphonate ester moiety, 2-methoxyethyl benzylphosphonate provides a defined physicochemical anchor point. Its single-step synthetic accessibility via the Crenshaw direct esterification method [1] supports rapid analog generation, while its quantifiably distinct LogP (2.47) and PSA (68.40 Ų) relative to ethyl, butyl, hexyl, and other alkyl monoesters—each of which occupies a different property space—enables systematic mapping of ester chain effects on biological activity without confounding by multi-step synthesis artifacts [2].

Intermediate Polarity Building Block for Coordination Chemistry and MOF Ligand Design

Benzylphosphonate derivatives are established ligands in metal–organic framework (MOF) and coordination polymer synthesis [1][2]. The 2-methoxyethyl ester offers a unique combination of a benzyl aromatic ring (for π-stacking or structural rigidity) and a polar, flexible ether-ester side chain that can modulate solubility, crystallization behavior, and post-synthetic modification potential. The PSA of 68.40 Ų distinguishes it from both more polar monoesters and more lipophilic diesters, providing a tunable handle for controlling framework porosity and solvent compatibility during solvothermal synthesis [3].

Application
Selection Property
Validation Focus
Phosphonate prodrug design studies
Monoester lipophilicity profile (LogP 2.47)
Passive membrane permeability assays
Antiviral phosphonate delivery research
Traceless monoester prodrug approach
Intracellular hydrolysis and activation monitoring
α-Aminophosphonate library synthesis
Methoxyethyl phosphonate scaffold
Antiviral SAR screening studies
Monoester building block procurement
Direct synthetic accessibility
Selective esterification protocol fit
Quote Request

Request a Quote for 2-Methoxyethyl benzylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.